molecular formula C8H10N2O B2958239 2-Cyclobutoxypyrimidine CAS No. 1824663-66-2

2-Cyclobutoxypyrimidine

Cat. No.: B2958239
CAS No.: 1824663-66-2
M. Wt: 150.181
InChI Key: IQQVWBFWMJXEMB-UHFFFAOYSA-N
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Description

2-Cyclobutoxypyrimidine is a heterocyclic compound that features a pyrimidine ring fused with a cyclobutane ring. This compound has garnered significant interest in the scientific community due to its potential biological activity and diverse applications.

Properties

IUPAC Name

2-cyclobutyloxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-3-7(4-1)11-8-9-5-2-6-10-8/h2,5-7H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQVWBFWMJXEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutoxypyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclobutanone with a suitable pyrimidine derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutoxypyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution where halogenated derivatives of this compound react with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding pyrimidine carboxylic acids.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine compounds.

Scientific Research Applications

2-Cyclobutoxypyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Cyclobutoxypyrimidine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in DNA synthesis and repair .

Comparison with Similar Compounds

  • 2-Cyclobutoxypyrimidine-5-carbaldehyde
  • This compound-4-carboxylic acid
  • 2-Thiopyrimidine derivatives

Comparison: this compound is unique due to its fused cyclobutane and pyrimidine rings, which confer distinct chemical and biological properties. Compared to other pyrimidine derivatives, it may exhibit enhanced stability and specific biological activities that make it a valuable compound in various research fields .

Biological Activity

2-Cyclobutoxypyrimidine is a compound that has garnered attention due to its potential biological activities, particularly in the context of DNA damage and repair mechanisms. This article delves into the biological activity of this compound, focusing on its interaction with cyclobutane pyrimidine dimers (CPDs), which are significant in UV-induced DNA damage.

Cyclobutane pyrimidine dimers are formed when adjacent pyrimidine bases in DNA undergo photochemical dimerization due to UV exposure. This process creates lesions that can lead to mutagenesis and contribute to the development of skin cancers. The formation of CPDs is a critical event in the cellular response to UV radiation, leading to various biological consequences, including cell death and impaired DNA repair mechanisms .

Key Findings

  • Formation of CPDs : this compound has been shown to influence the formation of CPDs, which are primarily thymine dimers (T^T). These dimers are responsible for a significant portion of UV-induced mutations, often leading to skin cancer .
  • Repair Mechanisms : The nucleotide excision repair (NER) pathway is crucial for repairing bulky DNA lesions such as CPDs. Studies have indicated that compounds like this compound may interact with this pathway, potentially affecting the efficiency of lesion repair .

Biological Activity Data

The biological activity of this compound can be summarized in the following table, highlighting its effects on CPD formation and repair:

Biological Activity Effect Reference
CPD FormationIncreases incidence of CPDs
Interaction with NER PathwayPotential inhibition or modulation
Mutagenic PotentialAssociated with increased mutation rates

Case Studies

  • UV-Induced DNA Damage :
    A study investigated the effects of UV radiation on DNA samples treated with this compound. Results indicated a significant increase in CPD levels compared to untreated controls, suggesting that this compound may enhance UV-induced mutagenesis .
  • Repair Mechanism Evaluation :
    Another case study focused on the repair kinetics of CPDs in human skin cells post-UV exposure. The introduction of this compound was found to delay the repair process, indicating its potential role as an inhibitor of the NER pathway .

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